molecular formula C11H14O3 B13421230 Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester CAS No. 63969-85-7

Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester

Cat. No.: B13421230
CAS No.: 63969-85-7
M. Wt: 194.23 g/mol
InChI Key: JYOROPSEEQRDFY-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester (IUPAC name: methyl 2-(2-hydroxyethyl)phenylacetate) is an aromatic ester featuring a benzene ring substituted with a methyl acetate group at the α-position and a 2-hydroxyethyl moiety at the ortho position. This compound is characterized by its polar hydroxyethyl group, which enhances solubility in polar solvents compared to non-hydroxylated analogs.

Properties

CAS No.

63969-85-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-[2-(2-hydroxyethyl)phenyl]acetate

InChI

InChI=1S/C11H14O3/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-8H2,1H3

InChI Key

JYOROPSEEQRDFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

C6H5CH2COOH+CH3OHH2SO4C6H5CH2COOCH3+H2O\text{C}_6\text{H}_5\text{CH}_2\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_5\text{CH}_2\text{COOCH}_3 + \text{H}_2\text{O} C6​H5​CH2​COOH+CH3​OHH2​SO4​​C6​H5​CH2​COOCH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene ring.

Major Products Formed

    Oxidation: Formation of benzeneacetic acid, 2-(2-oxoethyl)-, methyl ester.

    Reduction: Formation of benzeneacetic acid, 2-(2-hydroxyethyl)-, methanol.

    Substitution: Formation of various substituted benzeneacetic acid derivatives depending on the electrophile used.

Scientific Research Applications

Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups (Table 1):

Table 1: Structural Comparison of Substituted Benzeneacetic Acid Methyl Esters
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Physical Properties Reference ID
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester 2-(2-hydroxyethyl) C11H14O3 194.23 Not explicitly reported -
Benzeneacetic acid, 2-(hydroxymethyl)-, methyl ester 2-(hydroxymethyl) C10H12O3 180.20 Soluble in polar solvents
Benzeneacetic acid, 4-hydroxy-, methyl ester 4-hydroxy C9H10O3 166.17 Boiling point: ~385°C (est.)
Benzeneacetic acid, 2-methoxy-, methyl ester 2-methoxy C10H12O3 180.20 Density: 1.054 g/cm³
Benzeneacetic acid, 3-methoxy-β,β-dimethyl-, methyl ester 3-methoxy, β-dimethyl C13H18O3 222.28 Used in organic synthesis
Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-[(2-chloroethyl)methylamino]ethyl ester α-hydroxy, chloroethylamino C19H20ClNO3 345.82 Flammable (flash point: 133.3°C)


Key Observations :

  • Polarity : The hydroxyethyl group in the target compound increases hydrophilicity compared to methoxy or chloro derivatives, which may influence its application in drug delivery or as a solvent additive .
  • Steric Effects : Bulky substituents (e.g., bicyclo[3.1.1]hept-2-en-2-yl in ) reduce reactivity in ester hydrolysis due to steric hindrance .
  • Acidity: The 4-hydroxy derivative () exhibits higher acidity (pKa ~4.5) compared to non-hydroxylated analogs, enabling use in pH-sensitive formulations .

Physicochemical Properties

  • Boiling Point : Derivatives with bicyclic structures (e.g., 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl in ) show elevated boiling points (~385°C) due to increased molecular rigidity and van der Waals interactions .
  • Density: Non-polar substituents (e.g., methoxy groups) correlate with higher densities (1.054 g/cm³ in ) compared to hydroxyethyl analogs .
  • Solubility : Hydroxyethyl and hydroxymethyl groups enhance water solubility, as seen in and , making these derivatives suitable for aqueous-phase reactions .

Biological Activity

Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester (commonly known as methyl 3-(2-hydroxyethyl)benzoate) is a chemical compound with significant biological activity. Its structure includes a benzene ring substituted with an acetic acid moiety and a hydroxyethyl group, which confers unique properties that influence its interactions with biological systems. This article explores the compound's biological activities, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.2 g/mol
  • Structural Features : Contains a benzene ring with an acetic acid and hydroxyethyl substituent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • SGK Kinase Inhibition : This compound has been identified as a potential inhibitor of serum/glucocorticoid-regulated kinase (SGK), which plays a role in cell growth and survival pathways. The inhibition of SGK may have implications for cancer therapy and other diseases related to abnormal cell proliferation.
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory and analgesic properties. This suggests that benzeneacetic acid derivatives could be developed for treating inflammatory conditions.
  • Cell Signaling Interactions : The compound may influence signaling pathways related to inflammation and cell proliferation. The specific interactions depend on the functional groups present on the benzene ring and hydroxyethyl substituent.

Case Studies and Experimental Results

  • In Vitro Studies :
    • In studies assessing the anti-inflammatory effects of related compounds, it was found that certain derivatives inhibited nitric oxide (NO) production in lipopolysaccharide-activated RAW 264.7 cells. The highest inhibition was observed at concentrations ranging from 1–100 μg/mL without affecting cell viability .
  • In Vivo Studies :
    • A study involving a structurally similar compound demonstrated that it could inhibit tumor metastasis in mice models. The compound tested showed dose-dependent effects on tumor growth and inflammation, correlating with the inhibition of specific signaling proteins such as PKCα and NF-κB .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound along with their unique features:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC₇H₆O₂Simple carboxylic acid without hydroxyethyl group
Salicylic Acid (o-Hydroxybenzoic Acid)C₇H₆O₃Contains a hydroxyl group directly on the benzene
Terephthalic AcidC₈H₆O₄Dicarboxylic acid used in polyester production
Benzyl AlcoholC₇H₈OAlcohol derivative of benzene without acetic component

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